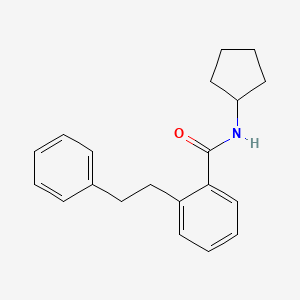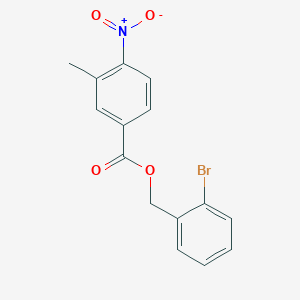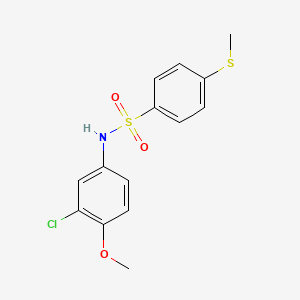![molecular formula C16H14ClN3O4 B3499448 N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3499448.png)
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide
Overview
Description
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-nitrobenzamide, commonly known as CMI-977, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
CMI-977 exerts its anti-inflammatory and anti-fibrotic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory and pro-fibrotic genes. CMI-977 also inhibits the activity of transforming growth factor beta (TGF-β), a cytokine that plays a key role in the development of fibrosis.
Biochemical and Physiological Effects:
CMI-977 has been shown to reduce inflammation and fibrosis in animal models of asthma, arthritis, and pulmonary fibrosis. It has also been shown to improve lung function in asthmatic patients. CMI-977 has a favorable safety profile and does not appear to cause significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMI-977 is its specificity for NF-κB and TGF-β, which reduces the risk of off-target effects. However, CMI-977 has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the optimal dosing regimen for CMI-977 has not been established, which can make it difficult to compare results across studies.
Future Directions
Future research on CMI-977 could focus on optimizing its dosing regimen and developing more effective delivery methods. Additionally, further studies are needed to investigate the potential therapeutic applications of CMI-977 in other inflammatory and fibrotic diseases. Finally, the development of more potent and selective NF-κB and TGF-β inhibitors could provide new opportunities for the treatment of these diseases.
Scientific Research Applications
CMI-977 has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammation-related diseases such as asthma, arthritis, and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. CMI-977 has also been shown to have anti-fibrotic properties, making it a potential candidate for the treatment of fibrotic diseases such as pulmonary fibrosis.
properties
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-13(17)3-2-4-14(10)19-15(21)9-18-16(22)11-5-7-12(8-6-11)20(23)24/h2-8H,9H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHZERUMQLHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499368.png)

![4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3499377.png)
![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B3499382.png)
![1-(4-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3499393.png)
![2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3499401.png)
![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3499413.png)


![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3499438.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B3499442.png)
![2-(4-bromo-2,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3499443.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3499449.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B3499467.png)